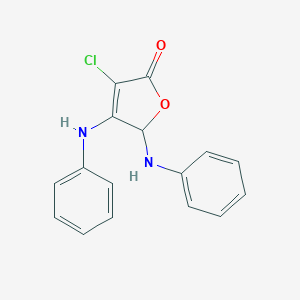![molecular formula C16H23NO3 B259095 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone, also known as IMPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. IMPE belongs to the class of aryl ketone compounds and has been shown to have various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been shown to reduce the activity of HDACs, leading to changes in gene expression. In addition, 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has also been extensively studied for its potential use in scientific research. However, there are also limitations to the use of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. One area of research is the development of more efficient synthesis methods for 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. Another area of research is the elucidation of the mechanism of action of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone. This could lead to the development of more specific and effective inhibitors of COX-2 and HDACs. In addition, further studies are needed to determine the potential use of 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has been extensively studied for its potential use in scientific research. It has been shown to have various biological and pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. 1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO3/c1-12(2)20-16-5-4-14(13(3)18)10-15(16)11-17-6-8-19-9-7-17/h4-5,10,12H,6-9,11H2,1-3H3 |
Clave InChI |
YRYUVTZQPGSVSX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)